Neuromedin U-25 (human)

cardiovascular pharmacology vasoconstriction assay human vascular tissue

Substituting NMU-25 with analogs like NMU-8 or NMS introduces confounding variables due to divergent functional potency (EC50 30.8-38.9 nM vs. ~0.4-4 nM) and receptor selectivity. This product is the sole mature active NMU form in humans. - Confirmed full-efficacy vasoconstriction in human coronary artery (EC50 32-38 nM) and saphenous vein. - Validated for type 2 immune activation: IL-5 EC50 3.5-4.57 nM, IL-13 EC50 4.5-44.5 nM in human Th2/ILC2 cells. - Binding IC50: NMUR1 2.7 nM, NMUR2 1.8 nM; serves as reference standard for agonist/antagonist screening.

Molecular Formula C141H203N41O38
Molecular Weight 3080.424
CAS No. 312306-89-1
Cat. No. B593306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuromedin U-25 (human)
CAS312306-89-1
SynonymsNMU-25
Molecular FormulaC141H203N41O38
Molecular Weight3080.424
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N
InChIInChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1
InChIKeyVXJPSOQJNUZHDN-YJFQKBDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuromedin U-25 (human) Overview


Neuromedin U-25 (human), CAS 312306-89-1, is a 25-amino acid endogenous neuropeptide (H-FRVDEEFQSPFASQSRGYFLFRPRN-NH₂, MW 3080.37 Da) cleaved from the 174-amino acid NMU propeptide precursor. It serves as the sole mature active form of neuromedin U in humans [1]. NMU-25 functions as a full agonist at both human neuromedin U receptors, NMUR1 and NMUR2, which are Gαq/11-coupled GPCRs with distinct tissue distributions—NMUR1 predominantly in the periphery (gastrointestinal tract, cardiovascular system, immune cells) and NMUR2 primarily in the central nervous system [2]. The peptide regulates feeding behavior, energy homeostasis, smooth muscle contraction, vasoconstriction, nociception, bone remodeling, and type 2 inflammatory responses through these two receptor subtypes [3].

Workflow
Human NMUR1/NMUR2 endogenous full-agonist reference
Selection
Sole mature human NMU gene product for human biology context
Use Context
Vascular, metabolic, and type 2 inflammation signaling studies

Why Neuromedin U-25 Is Irreplaceable


Although multiple endogenous peptides activate NMU receptors, they are not functionally interchangeable. Neuromedin U-8 (NMU-8), the C-terminal octapeptide, binds NMUR1 with higher affinity than NMU-25 (IC50 0.78 vs. 2.7 nM) yet displays markedly weaker functional potency at both receptor subtypes (EC50 30.8–38.9 nM vs. EC50 ~0.4–4 nM for NMU-25) [1]. Neuromedin S (NMS), a 33-amino acid paralog, is NMUR2-selective and produces significantly reduced maximum vasoconstriction compared to NMU-25 in human vascular tissue [2]. Non-human orthologs (rat NMU-23, porcine NMU-25) exhibit species-dependent differences in receptor activation, tissue distribution of the processed peptide, and HPLC hydrophobicity profiles [3]. The Arg165Trp human variant of NMU-25 is functionally inactive, demonstrating that even single-residue alterations abolish biological activity [2]. These biochemical and pharmacological differences mean that substituting NMU-25 with any analog or ortholog introduces confounding variables that compromise data interpretability in experiments targeting human NMU receptor biology.

NMU-8: Binding–Function Disconnect
Higher NMUR1 binding affinity may not transfer; functional potency is ~10- to 100-fold weaker in assay contexts.
Neuromedin S: Tissue-Dependent Partial Efficacy
NMUR2-selective paralog with reduced maximum vasoconstriction in human vascular models; tissue-response profile may differ.
Non-Human Orthologs & Variants
Rat NMU-23, porcine NMU-25, and Arg165Trp variant show species- or sequence-dependent activation differences; human pathway context may not transfer.

Neuromedin U-25 vs. Analogs: Evidence


Vasoconstriction Potency vs. NMS

In a direct head-to-head comparison using isolated rings of human saphenous vein, NMU-25 produced potent vasoconstriction with an EC50 of 38.4 ± 2.6 nM (pD₂ = 8.2 ± 0.1; n = 65), while NMS elicited a significantly reduced maximum response. In human coronary artery, NMU-25 achieved an EC50 of 32.1 ± 10.8 nM (pD₂ = 8.6 ± 0.1; n = 8) [1][2]. This demonstrates that despite both peptides activating NMU receptors, NMU-25 is the functionally superior vasoconstrictor in human vasculature, and NMS cannot serve as a potency-matched substitute in cardiovascular studies.

Vasoconstriction Potency vs. NMS
Head-to-head
NMU-25 EC50: 38.4±2.6 nM (saphenous vein), 32.1±10.8 nM (coronary artery). NMS: significantly reduced maximum response. Arg165Trp: no response.
Reported vasoconstriction endpoint context; NMU-25 supports full-efficacy contractile response.
Human vascular tissue, organ bath. NMS tissue-dependent partial efficacy may require review.
cardiovascular pharmacology vasoconstriction assay human vascular tissue

Receptor Affinity vs. NMU-8

Cross-study comparison reveals a critical binding–function disconnect: NMU-8 binds hNMUR1 with higher affinity (IC50 = 0.78 nM) and hNMUR2 with comparable affinity (IC50 = 1.7 nM) relative to NMU-25 (IC50 = 2.7 nM at NMUR1, 1.8 nM at NMUR2) [1]. However, NMU-8 is functionally ~10- to 100-fold weaker, with EC50 values of 38.9 nM (hNMUR1) and 30.8 nM (hNMUR2) in calcium mobilization assays, compared to NMU-25 which exhibits pEC50 values of 8.4–9.4 (EC50 ~0.4–4.0 nM) at both receptors [1][2]. This indicates that the N-terminal extension of NMU-25 contributes critically to receptor activation efficacy beyond mere binding occupancy.

Receptor Affinity vs. NMU-8
Cross-study
NMU-8: IC50 0.78 nM (hNMUR1), EC50 38.9 nM. NMU-25: IC50 2.7 nM, pEC50 8.4–9.4 (~0.4–4 nM). ~10- to 100-fold functional potency difference.
Binding affinity may not predict functional activation; supports NMU-25 as full-efficacy agonist.
Calcium mobilization in HEK293 cells. Cross-study comparison requires validation.
GPCR pharmacology receptor binding calcium mobilization assay

Arg165Trp Variant Inactivity

In the same human vascular tissue assay in which NMU-25 produced potent vasoconstriction (EC50 = 38.4 nM in saphenous vein), the Arg165Trp variant of NMU-25 was completely without effect (zero contractile response at all concentrations tested) [1]. This single amino acid substitution (Arg to Trp at position 165 of the propeptide, corresponding to the C-terminal region of NMU-25) is associated with childhood-onset obesity in human genetics studies [2]. The variant serves as a natural loss-of-function control, confirming that the native NMU-25 sequence—specifically the integrity of Arg165—is mandatory for NMU receptor-mediated biological activity.

Arg165Trp Variant Inactivity
Head-to-head
NMU-25: EC50 38.4 nM, full contractile response. Arg165Trp variant: no vasoconstrictor response (>99% loss of function).
Sequence-integrity-dependent model context; single-residue substitution abolishes activity.
Human saphenous vein assay. Supports wild-type NMU-25 procurement requirement.
obesity genetics peptide structure-activity relationship variant characterization

Cardiac Tissue Binding Affinity

Radioligand binding studies using [¹²⁵I]-NMU-25 on human cardiovascular tissue sections demonstrated specific, saturable, high-affinity binding with KD values of 0.26 ± 0.06 nM in human left ventricle and 0.11 nM in coronary artery [1]. These sub-nanomolar KD values confirm that NMU-25 engages its cognate receptors in native human tissue with exceptional affinity, consistent with NMUR1 being the predominant receptor subtype expressed in these tissues as verified by quantitative RT-PCR [1]. While comparable direct KD measurements for NMU-8 or NMS in identical human tissue preparations are not available, the KD values establish a quantitative benchmark for human tissue-level receptor pharmacology that synthetic analogs must meet or exceed.

Cardiac Tissue Binding
Supporting evidence
KD: 0.26±0.06 nM (left ventricle), 0.11 nM (coronary artery). [¹²⁵I]-NMU-25, saturable binding.
Sub-nanomolar target engagement in native human tissue; reference for occupancy evaluation.
No comparable KD data for NMU-8 or NMS in identical tissue prep. Source review.
cardiovascular research radioligand binding human tissue pharmacology

Type 2 Cytokine Induction

In primary human Th2, Tc2, and ILC2 cell cultures, hNMU-25 induced dose-dependent upregulation of type 2 cytokines. The EC50 for IL5 and IL13 mRNA upregulation in Th2 cells was 3.5 nM and 4.5 nM, respectively, while IL-5 and IL-13 protein secretion in Th2 cells showed EC50 values of 4.57 nM and 44.5 nM [1]. Importantly, hNMU-25 additively enhanced IL-5 and IL-13 production when combined with alarmins (IL-25, IL-33, TSLP) or PGD₂, indicating that NMU-25 amplifies rather than merely mimics endogenous type 2 inflammatory signals [1]. Equivalent concentration-response data for NMU-8 or NMS in the same human type 2 lymphocyte experimental system have not been reported, positioning NMU-25 as the characterized reference ligand for neuro-immune cross-talk studies.

Type 2 Cytokine Induction
Supporting evidence
IL-5 mRNA EC50: 3.5 nM (Th2); IL-13 mRNA EC50: 4.5 nM. Protein EC50: 2.68–84 nM across Th2, Tc2, ILC2.
Reported neuro-immune endpoint context; supports concentration-response characterization.
Human type 2 lymphocytes; additive effect with alarmins. Data to verify for other ligands.
immunology type 2 inflammation cytokine assay

Neuromedin U-25 Application Scenarios


Cardiovascular Vasoconstriction & Occupancy

For ex vivo human vascular reactivity studies—including coronary artery and saphenous vein organ bath assays—NMU-25 (human) is the only endogenous NMU receptor ligand demonstrated to produce full-efficacy, concentration-dependent vasoconstriction (EC50 = 32–38 nM) with receptor binding confirmed at sub-nanomolar KD in native human cardiovascular tissue [1]. NMS is unsuitable as a substitute due to its significantly reduced maximum response in venous tissue, and the Arg165Trp variant is entirely inactive [1]. Radioligand binding protocols using [¹²⁵I]-NMU-25 should reference the established KD values of 0.26 nM (left ventricle) and 0.11 nM (coronary artery) for assay validation [1].

Type 2 Inflammation & Neuro-Immune

NMU-25 (human) is the reference ligand for studying NMUR1-mediated type 2 immune activation. Its EC50 values for IL-5 (3.5–4.57 nM mRNA/protein in Th2) and IL-13 (4.5–44.5 nM) are experimentally defined in human Th2, Tc2, and ILC2 cells [2]. The demonstrated additive enhancement of cytokine production by NMU-25 in combination with alarmins (IL-25, IL-33, TSLP) and PGD₂ supports its use in synergistic stimulation protocols modeling allergic airway inflammation [2]. No other endogenous NMU receptor ligand has been characterized in this system, making NMU-25 the obligatory choice for human neuro-immune studies.

Metabolic & Obesity Research

NMU-25 suppresses glucose-stimulated insulin secretion in human pancreatic islets, an effect lost with the obesity-associated Arg165Trp variant [3]. For metabolic studies requiring the native human NMU sequence, NMU-25 is the sole mature NMU gene product in humans, in contrast to rats (NMU-23) and pigs (NMU-8 and NMU-25) [1]. Researchers conducting intracerebroventricular (i.c.v.) administration studies for food intake suppression should use human NMU-25 to ensure translational relevance to human NMU receptor pharmacology.

NMUR1/NMUR2 Reference Agonist

For screening and characterization of novel NMU receptor agonists, antagonists, or allosteric modulators, NMU-25 (human) serves as the endogenous full-agonist reference standard. Its binding IC50 (NMUR1 = 2.7 nM, NMUR2 = 1.8 nM) and functional pEC50 values (8.4–9.4 at both subtypes) provide the benchmark against which synthetic analogs must be assessed [4][5]. The observation that NMU-8 exhibits higher binding affinity but ~10- to 100-fold lower functional potency underscores the necessity of using NMU-25, not NMU-8, as the reference agonist in functional screening assays to avoid underestimating compound efficacy [5].

Application
Selection Property
Validation Focus
Cardiovascular vasoconstriction & occupancy
Full-efficacy vasoconstriction profile
Tissue-contractility endpoint context
Type 2 inflammation & neuro-immune
Characterized cytokine induction in human lymphocytes
Type 2 cytokine endpoint review
Metabolic & obesity research
Native human NMU sequence requirement
Insulin secretion suppression endpoint
NMUR1/NMUR2 reference agonist
Full-agonist benchmark for functional assays
Functional potency evaluation context

Technical Documentation Hub

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37 linked technical documents
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